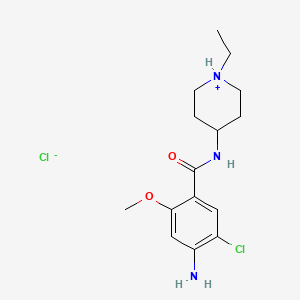![molecular formula C14H15N3O3 B13775523 3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid CAS No. 928713-88-6](/img/structure/B13775523.png)
3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a specialized compound used in various scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
ASISCHEM C63601 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
ASISCHEM C63601 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and interactions, particularly those involving amino acids and pyrimidine derivatives.
Industry: It is used in the production of specialized chemicals and materials, particularly those requiring specific functional groups and properties.
Mecanismo De Acción
The mechanism of action of ASISCHEM C63601 involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its chemical structure and the specific biological context. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors involved in metabolic and signaling pathways .
Comparación Con Compuestos Similares
ASISCHEM C63601 can be compared with other similar compounds, such as:
5-pyrimidinepropanoic acid derivatives: These compounds share a similar core structure but may have different functional groups or side chains.
β-amino acids: These compounds have a similar amino acid structure but may differ in the specific side chains or functional groups attached.
Methoxyphenyl derivatives: These compounds share the methoxyphenyl group but may have different core structures or additional functional groups.
The uniqueness of ASISCHEM C63601 lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
928713-88-6 |
|---|---|
Fórmula molecular |
C14H15N3O3 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
3-amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid |
InChI |
InChI=1S/C14H15N3O3/c1-20-11-4-2-9(3-5-11)14-16-7-10(8-17-14)12(15)6-13(18)19/h2-5,7-8,12H,6,15H2,1H3,(H,18,19) |
Clave InChI |
YEURJPRABAAOEK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC=C(C=N2)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


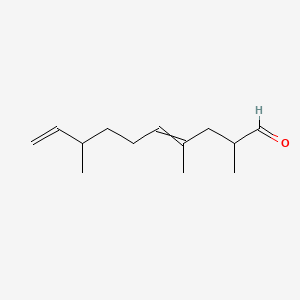
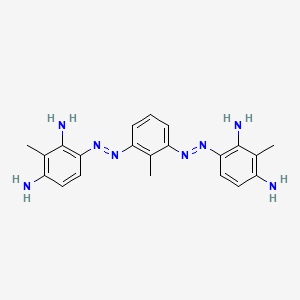

![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)


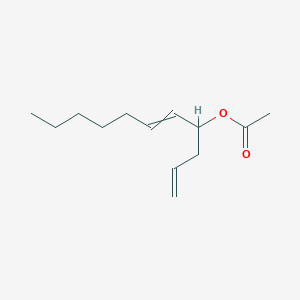
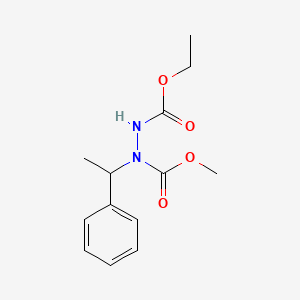


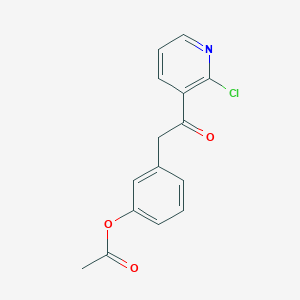
![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
